![molecular formula C19H22FN3O4S B2849348 2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide CAS No. 899993-94-3](/img/structure/B2849348.png)
2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide
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Description
2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H22FN3O4S and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for Peripheral Benzodiazepine Receptors
One significant area of research involving similar chemical structures is the development of radioligands targeting peripheral benzodiazepine receptors (PBRs), which are implicated in neuroinflammation and tumor progression. Studies have synthesized and evaluated compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its derivatives for their potential as radioligands. These compounds, including [18F]FMDAA1106 and [18F]FEDAA1106, exhibit high affinity for PBRs, suggesting their utility in positron emission tomography (PET) imaging to study neuroinflammatory conditions and cancers (Zhang et al., 2003), (Suhara et al., 2005).
Molecular Structure Analysis
Research on molecules with structural similarities includes detailed analysis of their synthesis, spectroscopic properties, and crystal structure. For instance, studies on 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its derivatives have focused on their molecular composition and supramolecular network formation, showcasing their potential in various chemical and biological applications (Banu et al., 2013).
Ligand-Protein Interactions
Further research efforts have been directed towards understanding the ligand-protein interactions of benzothiazoline and acetamide analogs. Studies involving quantum mechanical analyses, ligand protein interactions, and potential applications in photovoltaic efficiency modeling have provided insights into the bioactive properties of these compounds. Such research underscores the versatility of these molecules in drug discovery and their potential roles in photodynamic therapy (Mary et al., 2020).
properties
IUPAC Name |
2-[6-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-27-18-10-5-4-9-17(18)21-19(24)14-23-12-6-11-22(28(23,25)26)13-15-7-2-3-8-16(15)20/h2-5,7-10H,6,11-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFBCKXMJAKUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide |
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